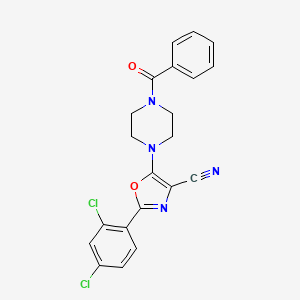

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile

Descripción

5-(4-Benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic oxazole derivative characterized by a benzoyl-substituted piperazine ring at position 5 of the oxazole core and a 2,4-dichlorophenyl group at position 2.

Propiedades

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O2/c22-15-6-7-16(17(23)12-15)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCHGHANUPVSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous molecules, focusing on substituent effects, physicochemical properties, and hypothesized biological implications.

Fluorinated Analogs: Positional Isomerism and Halogen Effects

- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: 2-Fluorobenzoyl (piperazine) and 2-fluorophenyl (oxazole). The ortho-fluorine on both rings may introduce steric hindrance, affecting receptor binding .

- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: 4-Fluorobenzoyl (piperazine) and 4-fluorophenyl (oxazole).

| Compound | Piperazine Substituent | Oxazole Substituent | Halogen Position | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Benzoyl | 2,4-Dichlorophenyl | Ortho/para (Cl) | ~414.3 (estimated) |

| 2-Fluorobenzoyl analog (Ev4) | 2-Fluorobenzoyl | 2-Fluorophenyl | Ortho (F) | ~397.3 |

| 4-Fluorobenzoyl analog (Ev5) | 4-Fluorobenzoyl | 4-Fluorophenyl | Para (F) | ~397.3 |

Hypothesized Impact :

- The dichlorophenyl group in the target compound increases lipophilicity compared to fluorinated analogs, which may enhance membrane permeability but reduce aqueous solubility.

- Fluorine’s electron-withdrawing effects could modulate piperazine basicity, altering interactions with acidic residues in target proteins .

Amino-Substituted Oxazole: Core Functional Group Variation

- 5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: Amino group at position 5 (replaces piperazine). Molecular Weight: 254.07 g/mol. Key Differences: Absence of the benzoylpiperazine moiety reduces molecular complexity and polarity.

Hypothesized Impact :

- Simplified structure likely improves synthetic accessibility but diminishes opportunities for multi-target engagement.

- Reduced steric bulk may enhance binding to shallow active sites but decrease selectivity.

Other Oxazole Derivatives: Substituent Diversity

- 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)-1,3-oxazole-4-carbonitrile (): Substituents: 3-Chlorophenyl (piperazine) and 2-nitrophenyl (oxazole). The meta-chlorine on piperazine may alter conformational flexibility .

- 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile (): Substituents: Furyl-chlorophenoxy and cyclohexylamino groups. Key Differences: Bulky cyclohexyl and furan substituents may enhance lipid solubility but limit bioavailability due to poor water solubility .

Pyrazole-Based Analogs: Core Heterocycle Comparison

- AM251 (Pyrazole derivative) ():

- Structure : N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

- Key Differences : Pyrazole core instead of oxazole; iodophenyl and carboxamide substituents.

- Hypothesized Impact : The pyrazole ring’s nitrogen-rich structure may engage in distinct hydrogen-bonding interactions compared to oxazole. AM251’s iodine atom contributes to radioligand utility but increases molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.